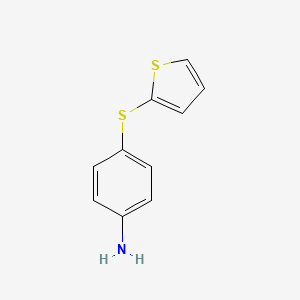

4-(Thien-2-ylthio)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Thien-2-ylthio)aniline is an organic compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 g/mol It is characterized by the presence of a thiophene ring attached to an aniline moiety through a sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thien-2-ylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 4-chloronitrobenzene and thiophene-2-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Thien-2-ylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder in acidic conditions.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Aniline derivatives.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Applications De Recherche Scientifique

Applications Overview

The applications of 4-(Thien-2-ylthio)aniline can be categorized as follows:

-

Dyes and Pigments

- Application : Utilized in dye synthesis due to its chromophoric properties.

- Method : Reacts with various substrates to produce vibrant dyes.

- Outcome : Effective in creating colorants for textiles and plastics.

-

Synthesis of Isothiocyanates

- Application : Preparation of alkyl and aryl isothiocyanates from primary amines.

- Method : Reaction with carbon disulfide (CS2) in the presence of a base.

- Outcome : An economical method suitable for industrial scale-up activities.

-

Erasable Photo-patterning Materials

- Application : Development of materials for photo-patterning applications.

- Method : Exhibits aggregation-induced emission properties, enabling reversible photo-patterning.

- Outcome : Controlled conversion rates based on temperature and light exposure.

-

Synthesis of Anti-tubercular Compounds

- Application : Used in the synthesis of benzothiazole derivatives with anti-tubercular activity.

- Method : Various synthetic pathways including diazo-coupling and microwave irradiation.

- Outcome : New compounds demonstrated better inhibition against Mycobacterium tuberculosis compared to standard drugs.

-

Chromatography and Mass Spectrometry

- Application : Acts as a sample for separation and analysis in chromatography.

- Method : Employed in techniques to identify complex mixtures.

- Outcome : Facilitates the determination of molecular structures in analytical chemistry.

Case Studies

-

Anti-Tubercular Activity Study

- Researchers synthesized a series of benzothiazole derivatives using this compound. The results indicated that these new compounds exhibited significant anti-tubercular activity, outperforming existing treatments in laboratory settings.

-

Photo-patterning Material Development

- A study focused on developing erasable photo-patterning materials demonstrated that this compound could be used effectively in creating materials with controllable emission properties, paving the way for advancements in photonic devices.

Mécanisme D'action

The mechanism of action of 4-(Thien-2-ylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Thien-2-ylthio)phenol: Similar structure but with a hydroxyl group instead of an amino group.

4-(Thien-2-ylthio)benzoic acid: Contains a carboxyl group instead of an amino group.

4-(Thien-2-ylthio)benzaldehyde: Contains an aldehyde group instead of an amino group.

Uniqueness

4-(Thien-2-ylthio)aniline is unique due to the presence of both an aniline moiety and a thiophene ring, which imparts distinct electronic and steric properties.

Activité Biologique

4-(Thien-2-ylthio)aniline, a compound characterized by the presence of a thiophene ring and an aniline moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is chemically represented as:

- CAS Number : 649665-46-3

- Molecular Formula : C9H10N2S2

- Molecular Weight : 210.31 g/mol

- Melting Point : 74-78 °C

The compound features a thienyl group (a five-membered ring containing sulfur) attached to an aniline structure, which is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

- Metal Ion Coordination : The sulfur atom in the thiophene ring can coordinate with metal ions, enhancing its reactivity and potential bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies demonstrate its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Case Studies and Research Findings

- Anticancer Study :

- Antimicrobial Efficacy :

- Mechanistic Insights :

Propriétés

IUPAC Name |

4-thiophen-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLCREKCVUMXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.